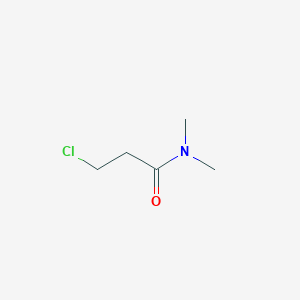
3-chloro-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chlorinated amides has been reported. For instance, 3-Chloro-N-hydroxy-2,2-dimethylpropionamide was prepared through the reaction of chloropivaloyl chloride with hydroxylamine hydrochloride, optimizing the process conditions to achieve a high yield and purity . Similarly, the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide involved acylation, amidogen, and hydroxymethyled reactions . These methods could potentially be adapted for the synthesis of 3-chloro-N,N-dimethylpropanamide by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated compounds has been determined using various analytical techniques. For example, the crystal structure of a related compound was determined by X-ray diffraction analysis, revealing that it belongs to the monoclinic system with specific lattice parameters . Another study reported the crystal structure of 3-chloro-2,2-bis(chloromethyl)propionic acid-1, which crystallizes in the monoclinic space group P21 . These studies suggest that 3-chloro-N,N-dimethylpropanamide could also be crystallized and its structure determined using similar methods.
Chemical Reactions Analysis
The transformation of chlorinated amides in different environments has been observed. For instance, the herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes transformation in soil, resulting in cyclization and hydrolysis products . This indicates that 3-chloro-N,N-dimethylpropanamide might also undergo various chemical reactions depending on the environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated amides can be characterized using spectroscopic techniques. Spectrophotometry was used to determine 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, forming a stable complex with Fe(II) in the presence of a surfactant, which followed the Lambert-Beer law within a specific concentration range . This suggests that similar analytical techniques could be employed to study the properties of 3-chloro-N,N-dimethylpropanamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
3-chloro-N,N-dimethylpropanamide serves as a precursor or intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, demonstrating the compound's role in forming complex molecules with potential applications in material science and pharmaceuticals. This synthesis showcases the molecular arrangement and hydrogen bonding capabilities, forming a three-dimensional network crucial for understanding the compound's reactivity and potential applications in creating new materials or drugs (S. Yalcin et al., 2012).
Application in Spectrophotometry
The compound's characteristics enable its determination by spectrophotometry, where its interaction with iron(III) in the presence of surfactant sodium dodecyl sulfonate forms a stable complex. This method is highlighted for its simplicity and reliability, offering a straightforward approach to determining 3-chloro-N,N-dimethylpropanamide in aqueous solutions, which could be useful in environmental monitoring and chemical analysis (L. Shu, 2011).
Chemical Synthesis Enhancements
Significant advancements have been made in optimizing the synthesis processes involving 3-chloro-N,N-dimethylpropanamide. For example, its reaction with sodium hydroxide to form 4,4-dimethyl-3-isoxazolidinone demonstrates the efficiency improvements in chemical syntheses, yielding a notable overall yield and showcasing the compound's role in producing materials with potential applications in pharmaceuticals and agrochemicals (Yang Gui-qiu & Yu Chun-rui, 2004).
Crystal Structure Determination
The determination of the crystal structure of derivatives of 3-chloro-N,N-dimethylpropanamide, such as 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, provides insights into the molecular configuration and potential interactions with biological targets. Such studies are essential for the development of new pharmaceutical compounds, offering a foundation for understanding the molecular basis of drug design and discovery (Huang Ming-zhi et al., 2005).
Eigenschaften
IUPAC Name |
3-chloro-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJYYPUOUHCAGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390864 |
Source


|
| Record name | 3-chloro-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N,N-dimethylpropanamide | |
CAS RN |
17268-49-4 |
Source


|
| Record name | 3-chloro-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-N,N-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)





